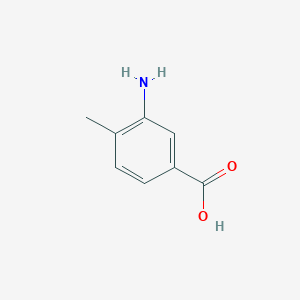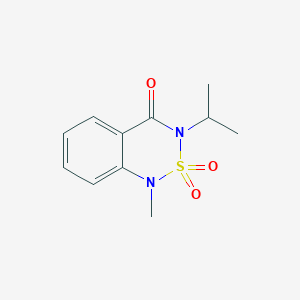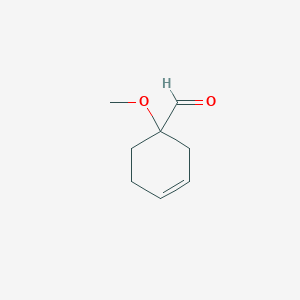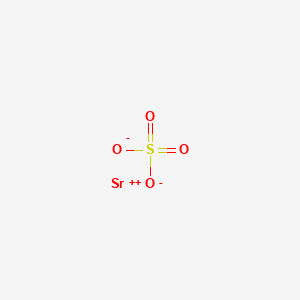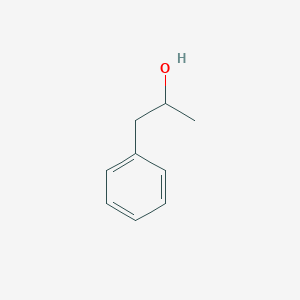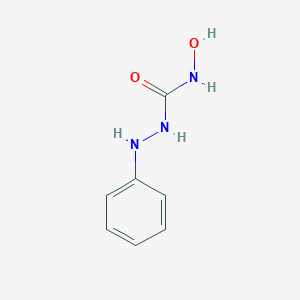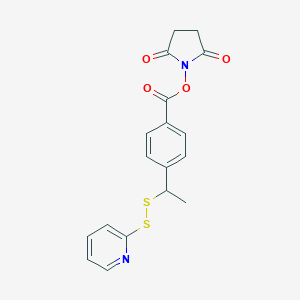
4-スクシニミジルオキシカルボニル-α-メチル-α(2-ピリジルジチオ)トルエン
概要
説明
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is a heterobifunctional sulfhydryl- and amine-reactive cross-linker. This compound is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . The compound is known for its stability and effectiveness in forming immunotoxins with improved stability in vivo .
科学的研究の応用
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene has a wide range of scientific research applications:
作用機序
Target of Action
SMPT is a heterobifunctional cross-linker that primarily targets sulfhydryl and amine groups . It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen .
Mode of Action
SMPT interacts with its targets through its NHS ester and pyridyldithiol reactive groups . The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds .
Biochemical Pathways
The biochemical pathways affected by SMPT are primarily related to the conjugation of toxin molecules to antibodies . The resulting immunotoxins can then interact with cell-surface antigens to induce cytotoxic effects .
Pharmacokinetics
It is recommended to dissolve SMPT in DMF or DMSO prior to use .
Result of Action
The primary result of SMPT’s action is the formation of immunotoxins . These immunotoxins are highly potent, as the cleavable disulfide bond imparts increased cytotoxicity compared to conjugates without a cleavable bond .
Action Environment
The action of SMPT can be influenced by environmental factors such as pH and temperature. For example, its stability to hydrolysis is greater in aqueous solutions than other NHS cross-linkers . Additionally, it should be stored at 2-8°C to maintain its reactivity .
準備方法
The synthesis of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene involves the reaction of 2,5-dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate with appropriate reagents under controlled conditions . The compound is typically prepared in a desiccated environment to prevent moisture sensitivity . Industrial production methods involve dissolving the compound in solvents like DMSO or DMF to ensure solubility and stability .
化学反応の分析
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can form cleavable disulfide bonds with cysteine sulfhydryls, which can be reduced using disulfide reducing agents.
Substitution: It reacts with amino and sulfhydryl groups, making it suitable for cross-linking applications.
Common Reagents and Conditions: The compound is reactive towards NHS ester and pyridyldithiol groups, and it is typically used in aqueous solutions with reducing agents.
Major Products: The major products formed from these reactions are conjugates with improved stability and cytotoxicity.
類似化合物との比較
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is unique due to its stability and effectiveness in forming stable conjugates. Similar compounds include:
Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate (LC-SPDP): Another cross-linker used for similar applications.
Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate): A cross-linker with different reactive groups.
3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester: Used for similar cross-linking applications.
These compounds share similar functionalities but differ in their specific reactive groups and stability properties.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPIZSKQWTXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920701 | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112241-19-7 | |
| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


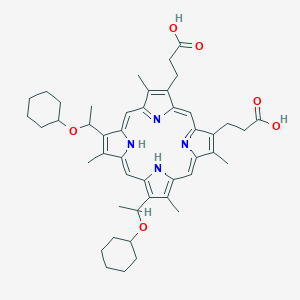
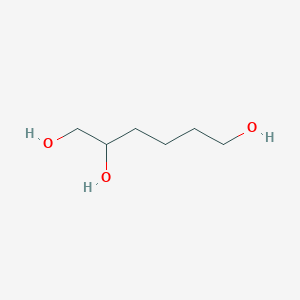
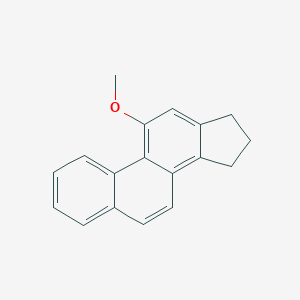
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
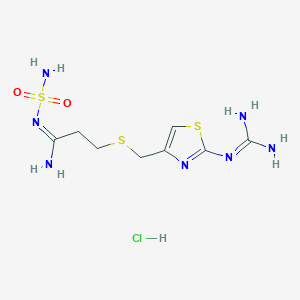
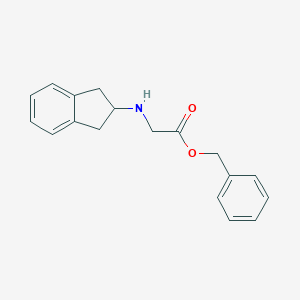
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
